2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate
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Overview
Description
2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate is an organic compound with the molecular formula C18H15NO2. It is a derivative of pyrrole and benzoic acid, featuring a pyrrole ring attached to a phenyl group, which is further esterified with 4-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate typically involves the esterification of 2-(1H-pyrrol-1-yl)phenol with 4-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can ensure optimal reaction conditions and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolinones, while reduction can produce alcohols or fully reduced pyrrole derivatives .
Scientific Research Applications
2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)phenyl benzoate: Similar structure but lacks the methyl group on the benzoic acid moiety.
2-(1H-pyrrol-1-yl)phenyl 4-chlorobenzoate: Contains a chlorine substituent instead of a methyl group.
2-(1H-pyrrol-1-yl)phenyl 4-nitrobenzoate: Features a nitro group, which significantly alters its chemical properties.
Uniqueness
2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
(2-pyrrol-1-ylphenyl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-14-8-10-15(11-9-14)18(20)21-17-7-3-2-6-16(17)19-12-4-5-13-19/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWVVAFAKKQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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